1H and 13C NMR chemical shifts of N-(4-Chloro-2-fluorobenzyl)phthalimide
1H and 13C NMR chemical shifts of N-(4-Chloro-2-fluorobenzyl)phthalimide
An In-Depth Spectroscopic Guide to N-(4-Chloro-2-fluorobenzyl)phthalimide: Predicted ¹H and ¹³C NMR Chemical Shifts and Structural Elucidation
Introduction
N-(4-Chloro-2-fluorobenzyl)phthalimide is a halogenated aromatic compound of interest in synthetic chemistry, potentially serving as a key intermediate in the development of novel pharmaceuticals and functional materials. The precise structural verification of such molecules is paramount to ensuring the integrity of research and development pathways. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic compounds in solution.
This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis and prediction of the ¹H and ¹³C NMR spectra of N-(4-Chloro-2-fluorobenzyl)phthalimide. In the absence of published experimental spectra for this specific molecule, this document leverages established NMR principles and spectral data from analogous structures to construct a reliable, predicted dataset. We will delve into the underlying principles governing chemical shifts and coupling constants, explaining the causality behind the predicted spectral features. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR for unambiguous molecular characterization.
Section 1: Molecular Structure and NMR-Relevant Environments
To accurately predict and interpret the NMR spectra, it is essential to first analyze the molecular structure and identify the unique proton and carbon environments. The structure consists of two key moieties: the phthalimide group and the 4-chloro-2-fluorobenzyl group.
The systematic numbering of the atoms, as shown in the diagram below, will be used for all spectral assignments throughout this guide.
Key Structural Features Influencing NMR Spectra:
-
Phthalimide Protons (H3-H6): These four protons form a symmetric AA'BB' system. Protons H4/H5 are in a different chemical environment than H3/H6 due to their proximity to the carbonyl groups.
-
Methylene Protons (H9a, H9b): These two protons are chemically equivalent and are expected to appear as a singlet. Their position will be significantly downfield due to the deshielding effects of the adjacent nitrogen atom of the phthalimide ring and the aromatic ring.
-
Substituted Benzyl Protons (H11', H13', H14'): These three aromatic protons are in distinct environments due to the substitution pattern. The fluorine at C12' and chlorine at C15' exert strong electronic (inductive and resonance) effects. Furthermore, both F and H nuclei have a spin of I=1/2, leading to observable spin-spin coupling (J-coupling).
-
Carbonyl Carbons (C7', C8'): These carbons will appear far downfield, characteristic of amide/imide carbonyls.
-
Aromatic Carbons (C1-C6, C10'-C15'): The chemical shifts of these carbons are influenced by the substituents. Notably, the carbons in the 4-chloro-2-fluorobenzyl ring will show coupling to the fluorine atom (¹³C-¹⁹F coupling), which is a key diagnostic feature.
Section 2: Predicted ¹H NMR Spectrum
The prediction of the ¹H NMR spectrum is based on the additive effects of substituents on the chemical shifts of a benzene ring and by comparing with known spectra of similar structures.[1][2] All shifts are predicted relative to Tetramethylsilane (TMS) at 0 ppm, assuming a standard solvent like Chloroform-d (CDCl₃).
Phthalimide Protons (H3, H4, H5, H6)
The aromatic protons of the phthalimide group typically present as a symmetric second-order multiplet (an AA'BB' system).[3] In many N-substituted phthalimides, these signals appear in the range of 7.70-7.90 ppm.[4]
-
H4/H5: These protons are closer to the electron-withdrawing carbonyl groups and are expected to be more deshielded, appearing further downfield.
-
H3/H6: These protons are slightly more shielded relative to H4/H5.
-
Predicted Appearance: Two multiplets, each integrating to 2H, centered around δ 7.85-7.95 ppm and δ 7.70-7.80 ppm .
Methylene Protons (H9a, H9b)
The methylene bridge protons are deshielded by the adjacent electronegative nitrogen and the magnetic anisotropy of the two aromatic systems. In N-benzylphthalimide, this signal appears as a singlet at approximately 4.8 ppm.[5] The electronic effects of the chloro and fluoro substituents on the benzyl ring are not expected to drastically alter this shift.
-
Predicted Appearance: A singlet, integrating to 2H, at approximately δ 4.85 ppm .
4-Chloro-2-fluorobenzyl Protons (H11', H13', H14')
This aromatic system is the most complex to predict due to the interplay of substituent effects and spin-spin coupling.
-
H14': This proton is ortho to the chlorine, meta to the fluorine, and meta to the CH₂ group. It is expected to be a doublet due to coupling with H13' (³JHH ≈ 8-9 Hz). A smaller meta coupling to the fluorine (⁴JHF) might also be observed. Its chemical shift will be influenced by the para-directing effect of Cl and the ortho-directing F.
-
H13': This proton is ortho to both the chlorine and the CH₂ group and meta to the fluorine. It is expected to be a doublet of doublets due to coupling with H14' (³JHH ≈ 8-9 Hz) and H11' (⁴JHH ≈ 2-3 Hz).
-
H11': This proton is ortho to the fluorine and the CH₂ group, and meta to the chlorine. It will be a doublet of doublets due to coupling with H13' (⁴JHH ≈ 2-3 Hz) and a larger coupling to the adjacent fluorine (³JHF ≈ 8-10 Hz). The strong electronegativity of the ortho fluorine will likely shift this proton downfield relative to the others.[6]
Based on data for similar compounds like 2-chloro-4-fluorotoluene[7], we can estimate the shifts:
-
H11': Predicted around δ 7.30-7.40 ppm (dd, ³JHF ≈ 9.0 Hz, ⁴JHH ≈ 2.5 Hz).
-
H13': Predicted around δ 7.15-7.25 ppm (dd, ³JHH ≈ 8.5 Hz, ⁴JHH ≈ 2.5 Hz).
-
H14': Predicted around δ 7.05-7.15 ppm (d, ³JHH ≈ 8.5 Hz).
Summary Table: Predicted ¹H NMR Chemical Shifts
| Assigned Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H4, H5 | 7.85 - 7.95 | m (AA') | - | 2H |
| H3, H6 | 7.70 - 7.80 | m (BB') | - | 2H |
| H11' | 7.30 - 7.40 | dd | ³JHF ≈ 9.0, ⁴JHH ≈ 2.5 | 1H |
| H13' | 7.15 - 7.25 | dd | ³JHH ≈ 8.5, ⁴JHH ≈ 2.5 | 1H |
| H14' | 7.05 - 7.15 | d | ³JHH ≈ 8.5 | 1H |
| H9a, H9b | 4.85 | s | - | 2H |
Section 3: Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides direct information about the carbon skeleton.[8] Predictions are based on known values for phthalimide and substituted benzenes, with particular attention paid to C-F coupling. Spectra are typically proton-decoupled, resulting in singlets for each unique carbon, unless coupled to another nucleus like ¹⁹F.
Phthalimide Carbons (C1-C6, C7', C8')
-
C7', C8' (Carbonyls): These imide carbonyl carbons are highly deshielded and appear far downfield. For phthalimide, the carbonyl signal is at ~167 ppm.[9]
-
C1, C2 (Quaternary): These are the bridgehead carbons of the phthalimide ring, bonded to the carbonyls. They are expected around δ 132 ppm .
-
C4, C5: Corresponding to the downfield protons, these carbons are expected around δ 134 ppm .
-
C3, C6: Corresponding to the upfield protons, these carbons are expected around δ 123 ppm .
Methylene Carbon (C9)
The benzylic carbon is attached to nitrogen and an aromatic ring. In similar N-benzyl systems, this signal appears in the δ 40-45 ppm range.[4]
4-Chloro-2-fluorobenzyl Carbons (C10'-C15')
The chemical shifts and multiplicities of these carbons are heavily influenced by the halogen substituents. The most notable feature is the large one-bond C-F coupling (¹JCF) and smaller two- and three-bond couplings (²JCF, ³JCF).[10]
-
C12' (C-F): This carbon will show a very large splitting due to direct coupling with fluorine (¹JCF ≈ 240-260 Hz). It will be the most downfield of the benzyl carbons due to the direct attachment of the highly electronegative fluorine atom. Predicted around δ 160 ppm (d, ¹JCF ≈ 250 Hz) .
-
C15' (C-Cl): The ipso-carbon attached to chlorine. Predicted around δ 134 ppm . It may show a small coupling to fluorine.
-
C10' (C-CH₂): The ipso-carbon attached to the methylene group. Predicted around δ 130 ppm . It will be split by fluorine (²JCF ≈ 15-25 Hz).
-
C11': This carbon is ortho to the fluorine and will show a significant two-bond coupling. Predicted around δ 115 ppm (d, ²JCF ≈ 20 Hz) .
-
C13', C14': These carbons will also exhibit smaller C-F couplings. Predicted shifts are δ 128-132 ppm .
Summary Table: Predicted ¹³C NMR Chemical Shifts
| Assigned Carbon | Predicted Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant (J, Hz) |
| C7', C8' | 167.5 | s | - |
| C12' | 160.0 | d | ¹JCF ≈ 250 |
| C4, C5 | 134.5 | s | - |
| C15' | 134.0 | s (or small d) | - |
| C1, C2 | 132.0 | s | - |
| C14' | 131.0 | d | ³JCF ≈ 8 |
| C10' | 130.0 | d | ²JCF ≈ 20 |
| C13' | 128.5 | d | ⁴JCF ≈ 4 |
| C3, C6 | 123.5 | s | - |
| C11' | 115.0 | d | ²JCF ≈ 20 |
| C9 | 42.0 | s | - |
Section 4: Proposed Experimental Protocol
To validate the predictions outlined above, a standardized experimental protocol is required. This ensures reproducibility and high-quality data acquisition.
Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of N-(4-Chloro-2-fluorobenzyl)phthalimide directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, DMSO-d₆ can be used as an alternative.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). For aqueous-based solvents, a water-soluble standard like DSS or TSP would be used.[11]
-
Homogenization: Cap the NMR tube and gently invert several times or sonicate briefly to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans (NS): 16 to 64, depending on concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Spectral Width (SW): 16 ppm (from -2 to 14 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans (NS): 1024 or higher, as ¹³C has low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Spectral Width (SW): 240 ppm (from -10 to 230 ppm).
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction on the resulting spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the ¹H NMR signals and assign all peaks in both spectra according to the predictions in this guide.
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of N-(4-Chloro-2-fluorobenzyl)phthalimide. By dissecting the molecule into its constituent parts and applying fundamental principles of NMR spectroscopy, we have established a set of expected chemical shifts, multiplicities, and coupling constants. The key diagnostic features for this molecule include the characteristic AA'BB' system of the phthalimide protons, the benzylic methylene singlet, and the complex splitting patterns of the substituted aromatic ring, which are further distinguished by specific C-F couplings in the ¹³C spectrum. The provided experimental protocol offers a robust method for acquiring high-quality data to verify these predictions, enabling confident structural confirmation for researchers in synthetic and medicinal chemistry.
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